1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane
CAS No.:
Cat. No.: VC14632939
Molecular Formula: C18H34N2
Molecular Weight: 278.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34N2 |
|---|---|
| Molecular Weight | 278.5 g/mol |
| IUPAC Name | 1-[1-(4-methylcyclohexyl)piperidin-4-yl]azepane |
| Standard InChI | InChI=1S/C18H34N2/c1-16-6-8-17(9-7-16)20-14-10-18(11-15-20)19-12-4-2-3-5-13-19/h16-18H,2-15H2,1H3 |
| Standard InChI Key | JJSWRZZYHICZDP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)N2CCC(CC2)N3CCCCCC3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-[1-(4-methylcyclohexyl)piperidin-4-yl]azepane, reflects its bicyclic architecture:
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Piperidine ring: A six-membered saturated ring with one nitrogen atom.
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Azepane ring: A seven-membered saturated ring with one nitrogen atom.
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4-Methylcyclohexyl group: A cyclohexane substituent with a methyl group at the para position.
The molecular formula is C₁₈H₃₄N₂ (molecular weight: 278.5 g/mol), and its SMILES notation is CC1CCC(CC1)N2CCC(CC2)N3CCCCCC3 . The 4-methylcyclohexyl group enhances lipophilicity, potentially influencing bioavailability and receptor interactions.
Synthesis and Optimization
Synthesis involves multi-step organic reactions, often leveraging reductive amination or cyclization strategies. Key steps include:
Table 1: Representative Synthesis Routes
| Step | Reagents/Conditions | Yield | Key Features |
|---|---|---|---|
| 1 | 4-Methylcyclohexylamine + 4-bromopiperidine (K₂CO₃, DMF, 80°C) | 65% | Nucleophilic substitution |
| 2 | Intermediate + azepane (Pd/C, H₂, ethanol) | 72% | Reductive amination |
| 3 | Purification (column chromatography, hexane:EtOAc) | >95% purity | Removal of stereoisomers |
Optimization focuses on solvent selection (e.g., ethanol for reflux), temperature control, and catalysts (e.g., palladium for hydrogenation). Stereochemical challenges arise due to the compound’s multiple chiral centers, necessitating advanced analytical techniques like NMR and mass spectrometry for validation .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 261°C (estimated) | |
| Density | 0.992 g/cm³ | |
| Water Solubility | Low (logP = 3.8) | |
| Melting Point | 53–56°C (analogue data) | |
| pKa | 10.27 (predicted) |
The compound’s lipophilicity (logP ≈ 3.8) suggests moderate blood-brain barrier permeability, relevant for central nervous system (CNS) targeting . Its stability under inert gas (e.g., nitrogen) storage aligns with guidelines for hygroscopic amines .
| Compound | Target | IC₅₀/ED₅₀ |
|---|---|---|
| 1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane | Acetylcholinesterase | 12 µM |
| Donepezil | Acetylcholinesterase | 6.7 nM |
| Morphine | μ-opioid receptor | 1.8 nM |
Applications in Drug Development
The compound serves as a scaffold for:
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Neuroprotective agents: Structural similarity to donepezil supports exploration in Alzheimer’s disease .
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Analgesics: Bicyclic amines modulate pain pathways via σ-1 receptor antagonism.
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Antidepressants: Piperidine derivatives often target monoamine transporters .
| Parameter | Detail |
|---|---|
| GHS Classification | Skin corrosion (Category 1B), eye damage (Category 1) |
| Hazard Codes | H314, H318 |
| Storage | Under nitrogen at 2–8°C |
| Handling | Use PPE; avoid inhalation |
Future Directions
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